2-(4-Bromophenyl)piperazine

Overview

Description

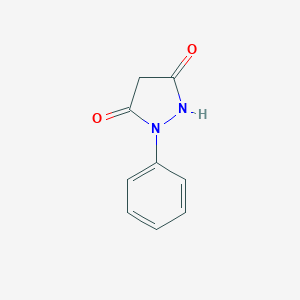

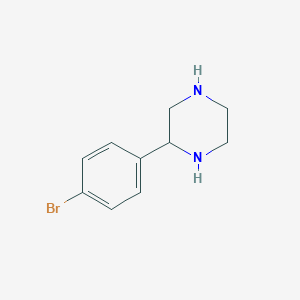

2-(4-Bromophenyl)piperazine, or 2-BP, is an organic compound belonging to the class of piperazines. It is an aromatic heterocyclic compound, consisting of a piperazine ring with a bromine atom attached to the 4-position of the phenyl ring. 2-BP is an important research chemical, as it has been studied for its potential applications in various scientific fields.

Scientific Research Applications

Serotonin Receptor Affinity : A derivative of 2-(4-Bromophenyl)piperazine, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, has shown high affinity for 5-HT1A receptors with antagonist activity, indicating potential in neuroscience and pharmacology (Raghupathi et al., 1991).

Flame Retardancy in Textiles : Piperazine-phosphonates derivatives, including those related to this compound, effectively prevent thermal degradation of cotton fabric, suggesting their use as flame retardants in textile applications (Nguyen et al., 2014).

Anticonvulsant Activity : New N-Mannich bases derived from 3-(2-fluorophenyl)- and 3-(2-bromophenyl)-pyrrolidine-2,5-diones have shown potent anticonvulsant activity, indicating the potential of this compound derivatives in treating seizures (Obniska et al., 2012).

Cancer Treatment : Piperazine and its derivatives have shown efficacy in inhibiting K-562 human chronic myelogenous leukemia cell proliferation and inducing erythroid differentiation, suggesting potential in cancer therapy (Saab et al., 2013).

Antimicrobial and Antifungal Activities : 3-Hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives show significant anticonvulsant and antifungal activities, with specific relevance to this compound derivatives (Aytemir et al., 2004).

Therapeutic Applications : Piperazine derivatives have broad therapeutic potential, including use as antipsychotic, antidepressant, and anxiolytic agents (Brito et al., 2018).

Dopamine D4 Receptor Selectivity : N-(substituted-phenyl) piperazine derivatives show high binding and functional selectivity for dopamine D4 receptors, relevant for neurological and psychiatric disorders (Boyfield et al., 1996).

Antiviral and Antibacterial Activities : New piperazine-doped compounds have shown promising anti-TMV (Tobacco mosaic virus) and antimicrobial activities (Reddy et al., 2013).

Antidepressant and Anxiolytic Effects : Novel derivatives of 1-[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl-4-methyl piperazine have shown significant antidepressant and antianxiety activity (Kumar et al., 2017).

Positron Emission Tomography (PET) Imaging : [(18)F]p-MPPF, a derivative of this compound, is a radiolabeled antagonist for studying 5-HT(1A) receptors, useful in PET imaging for serotonergic neurotransmission studies (Plenevaux et al., 2000).

Safety and Hazards

Mechanism of Action

Target of Action

2-(4-Bromophenyl)piperazine is an organic compound that is often used as a pharmaceutical intermediate . It is widely used in the synthesis of various drugs, such as antipsychotic and antidepressant drugs . .

Mode of Action

It is known that piperazine, a common structural motif in this compound, is a gaba receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

Piperazine, a common structural motif in this compound, is known to be involved in a variety of biological activities, including antihistaminic, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects .

Pharmacokinetics

It is known that piperazine, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

It is known that piperazine, a common structural motif in this compound, can have a variety of biological effects, depending on the specific drug in which it is incorporated .

Action Environment

It is known that the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule, can be influenced by environmental factors .

Biochemical Analysis

Biochemical Properties

2-(4-Bromophenyl)piperazine has been found to interact with various enzymes and proteins. For instance, piperazine-containing inhibitors have been reported to target microbial β-glucuronidases, enzymes that play critical roles in human homeostasis, disease progression, and pharmacological efficacy through diverse metabolic pathways

Cellular Effects

Piperazine derivatives have been reported to have a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, and antidiabetic effects . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that piperazine is a GABA receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. It is known that piperazine derivatives are generally well-tolerated in animals

Metabolic Pathways

It is known that piperazine-containing inhibitors can target microbial β-glucuronidases, enzymes that reverse host phase 2 metabolism . This suggests that this compound may be involved in similar metabolic pathways.

Properties

IUPAC Name |

2-(4-bromophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWFFOCOSVMOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618684 | |

| Record name | 2-(4-Bromophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105242-07-7 | |

| Record name | 2-(4-Bromophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)

![[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B12390.png)